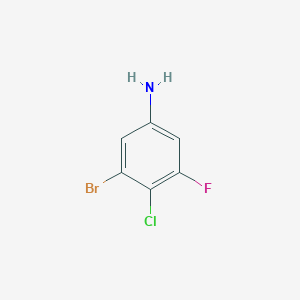

3-Bromo-4-chloro-5-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-chloro-5-fluoroaniline is a chemical compound with the CAS Number: 35754-27-9. It has a molecular weight of 224.46 . It is a solid substance stored at 4°C and protected from light .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 . This indicates that the bromine, chlorine, and fluorine atoms are attached to the benzene ring at positions 3, 4, and 5 respectively, with an amine group (-NH2) at position 1.Physical and Chemical Properties Analysis

This compound has a boiling point of 294.8±35.0°C at 760 mmHg .Aplicaciones Científicas De Investigación

Photolysis in Methanol

A study by Othmen, Boule, and Richard (1999) explored the photolysis of halogenated anilines, including 3-Bromo-4-chloro-5-fluoroaniline, in methanol. The research found that photolysis leads to the formation of various compounds, with the reaction's outcome influenced by the nature of the halogen. This process involves photosubstitution and photoreduction, with oxygen presence affecting the reactions. The study provides insights into the photochemical behavior of halogenated anilines, essential for understanding their environmental fate and potential applications in photochemical synthesis (Othmen, Boule, & Richard, 1999).

Structural Investigations of Halogenated Compounds

Knapp, Lork, Gupta, and Mews (2005) conducted structural investigations on 4-halo-1,2,3,5-dithiadiazolyl radicals, including those derived from halogenated anilines. The study highlights the impact of halogens on the structural characteristics of these compounds, with a focus on the shortest intradimer S···S contacts observed. Such structural insights are critical for the development of new materials and for understanding the reactivity of these compounds in various chemical reactions (Knapp et al., 2005).

Halogenometalates and N-containing Organic Cations

Research by Bentrup, Feist, and Kemnitz (1999) reviewed the structural chemistry and thermal behavior of halogenometalates formed with organic cations, including those related to this compound. The study emphasizes the diverse structural possibilities and thermal decomposition pathways of these complexes, shedding light on their potential applications in materials science and catalysis (Bentrup, Feist, & Kemnitz, 1999).

Chemoselective Amination

Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of halogenated pyridines, which can be related to the reactivity of this compound. Their work illustrates the selective substitution reactions that are possible with these compounds, highlighting their utility in synthetic chemistry for creating complex molecules with precise functional group placement (Stroup et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromo-4-chloro-5-fluoroaniline is a type of aniline compound . Anilines are a class of compounds that are used as intermediates in the synthesis of a wide range of pharmaceuticals . .

Mode of Action

Anilines typically act as building blocks in chemical reactions, undergoing various transformations to form complex molecules . The bromo, chloro, and fluoro substituents on the aniline ring can influence the reactivity of the molecule and its interaction with other compounds .

Biochemical Pathways

Anilines are known to participate in numerous chemical reactions, including nucleophilic substitution and palladium-catalyzed amination . These reactions can lead to the formation of various complex molecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of aniline compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

It is known to be used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its action results in the formation of these complex molecules.

Propiedades

IUPAC Name |

3-bromo-4-chloro-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPUVCHXFMSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2860581.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)

![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)

[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)

![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)

![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)